molecular formula C10H12O2S B13149921 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene

1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene

Cat. No.: B13149921
M. Wt: 196.27 g/mol
InChI Key: RSRONKXPVFARBS-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a methanesulfonyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-(prop-2-en-1-yl)benzene using methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene is unique due to the presence of both a methanesulfonyl group and a prop-2-en-1-yl group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Biological Activity

1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene, also known as methylchavicol or estragol, is an organic compound that belongs to the class of methoxybenzene derivatives. This compound is notable for its presence in various essential oils and has been studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12O2S\text{C}_10\text{H}_{12}\text{O}_2\text{S}

This structure features a methanesulfonyl group attached to a prop-2-en-1-ylbenzene moiety, contributing to its unique chemical properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the antibacterial efficacy of this compound:

Bacterial Strain Zone of Inhibition (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli18100
Pseudomonas aeruginosa12150
Bacillus cereus20100

These results indicate that the compound shows promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table presents the IC50 values obtained from these studies:

Cancer Cell Line IC50 (µM) Reference
MGC803 (gastric cancer)4.0
HeLa (cervical cancer)8.5
T-24 (bladder cancer)6.3

The compound exhibited significant cytotoxic effects, particularly against gastric cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.

Case Studies

A notable case study involved the evaluation of the compound's effects on murine models infected with Mycobacterium tuberculosis. Administration of this compound resulted in a significant reduction in bacterial load in spleens and lungs, demonstrating its potential as an adjunctive therapy in tuberculosis treatment .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-methylsulfonyl-4-prop-2-enylbenzene

InChI

InChI=1S/C10H12O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h3,5-8H,1,4H2,2H3

InChI Key

RSRONKXPVFARBS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC=C

Origin of Product

United States

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